molecular formula C24H22N4O5 B313119 METHYL 2-(3-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE

METHYL 2-(3-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE

Cat. No.: B313119
M. Wt: 446.5 g/mol
InChI Key: GIYYATHUFLERCZ-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl {3-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of METHYL 2-(3-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The imidazolidinone moiety can also contribute to the compound’s activity by forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {3-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 2-[3-[(E)-[1-[2-(3-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C24H22N4O5/c1-15-6-5-7-17(10-15)25-21(29)13-28-23(31)19(26-24(28)32)11-16-12-27(14-22(30)33-2)20-9-4-3-8-18(16)20/h3-12H,13-14H2,1-2H3,(H,25,29)(H,26,32)/b19-11+

InChI Key

GIYYATHUFLERCZ-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)OC)/NC2=O

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)OC)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)OC)NC2=O

Origin of Product

United States

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